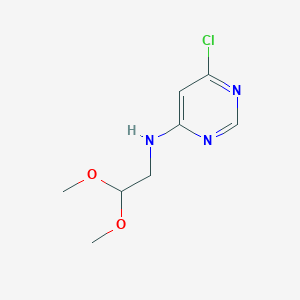

6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3O2/c1-13-8(14-2)4-10-7-3-6(9)11-5-12-7/h3,5,8H,4H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITZCZHXWUGXCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC1=CC(=NC=N1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679462 | |

| Record name | 6-Chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159822-73-7 | |

| Record name | 6-Chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine CAS number

An In-Depth Technical Guide to 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It provides an in-depth exploration of this compound, a pivotal intermediate in the synthesis of contemporary therapeutics. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a robust and applicable understanding of the compound's properties, synthesis, and applications.

Introduction: A Versatile Pyrimidine Building Block

This compound is a substituted pyrimidine derivative that has garnered significant interest in medicinal chemistry. Its structural framework, featuring a reactive chlorine atom and a modifiable amine substituent, makes it an invaluable scaffold for the synthesis of a diverse range of biologically active molecules. The pyrimidine core is a recurring motif in numerous approved drugs, and this particular compound serves as a key precursor for targeted therapies, including kinase inhibitors. The CAS number for this compound is 1159822-73-7.[1]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis and formulation. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1159822-73-7 | [1] |

| PubChem CID | 50999305 | [1] |

| Molecular Formula | C8H12ClN3O2 | Calculated |

| Molecular Weight | 217.65 g/mol | Calculated |

| Typical Purity | >95% | [1] |

| Storage | Store in a dry, cool, and well-ventilated place. | [2] |

| SMILES | COC(OC)CNc1cc(Cl)ncn1 | [1] |

Synthesis and Experimental Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The protocol detailed below is a robust and reproducible method, with explanations for the critical steps.

Synthetic Pathway Overview

The reaction involves the displacement of one of the chlorine atoms of 4,6-dichloropyrimidine by 2,2-dimethoxyethanamine. The regioselectivity of this reaction is a key consideration, and controlling the reaction conditions is crucial for achieving the desired product with high yield and purity.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a solution of 4,6-dichloropyrimidine (1 equivalent) in a suitable solvent such as anhydrous propanol or DMSO, add 2,2-dimethoxyethanamine (1-1.2 equivalents).[3]

-

Rationale: The choice of a polar aprotic solvent like DMSO can facilitate the dissolution of the reactants and promote the reaction rate. Propanol is also a viable option. Using a slight excess of the amine can help drive the reaction to completion.

-

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or potassium carbonate (2-3 equivalents), to the reaction mixture.

-

Rationale: The base is crucial for scavenging the hydrochloric acid (HCl) that is generated during the reaction. This prevents the protonation of the amine reactant, which would render it non-nucleophilic and halt the reaction.

-

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80°C and 140°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]

-

Rationale: Heating provides the necessary activation energy for the nucleophilic substitution to occur. The specific temperature will depend on the solvent used. Microwave-assisted synthesis can also be employed to reduce reaction times.[3]

-

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be filtered. The filtrate is typically diluted with water and extracted with an organic solvent like ethyl acetate.

-

Rationale: The aqueous work-up helps to remove the base and any other water-soluble byproducts.

-

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the pure this compound.

-

Rationale: Purification is essential to remove any unreacted starting materials and byproducts, ensuring the high purity required for subsequent synthetic steps.

-

Applications in Drug Discovery and Development

The strategic placement of the chloro and N-(2,2-dimethoxyethyl) groups on the pyrimidine ring makes this compound a versatile intermediate for creating libraries of potential drug candidates.

Precursor for Kinase Inhibitors

The chloro group at the 6-position is a prime site for further functionalization, often through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of various aryl or heteroaryl groups, which are common features in the hinge-binding region of kinase inhibitors. The amine side chain can also be modified, for instance, by deprotection of the acetal to the aldehyde, which can then undergo further reactions. Substituted pyrimidines are core structures in many Polo-like kinase (PLK) inhibitors, which are being investigated as anticancer agents.[4]

Caption: Inhibition of a kinase signaling pathway by a pyrimidine derivative.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2][5]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[2][6] Avoid contact with skin and eyes.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

-

First Aid:

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

-

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to confirm the molecular weight and purity.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound.[1]

References

- 1. (6-Chloropyrimidin-4-yl)-(2,2-dimethoxyethyl)amine [synhet.com]

- 2. fishersci.no [fishersci.no]

- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine, a key heterocyclic building block in medicinal chemistry. With a molecular weight of 217.65 g/mol , this substituted pyrimidine serves as a versatile intermediate in the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitor development. This document details its physicochemical properties, provides a validated synthesis protocol, explores its reactivity with a focus on nucleophilic aromatic substitution, and discusses its potential applications in drug discovery, supported by mechanistic insights and experimental data.

Introduction

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their prevalence is largely due to their ability to mimic the purine bases of DNA and RNA, allowing them to interact with a wide array of biological targets. Among these, this compound has emerged as a valuable intermediate. The presence of a reactive chlorine atom at the 6-position, coupled with the aminopyrimidine core, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions, enabling the facile introduction of diverse functionalities. The N-(2,2-dimethoxyethyl) side chain offers a handle for further chemical transformations or can influence the pharmacokinetic properties of derivative compounds. This guide aims to provide a detailed technical resource for researchers leveraging this compound in their synthetic and drug discovery endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value |

| Molecular Formula | C₈H₁₂ClN₃O₂ |

| Molecular Weight | 217.65 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1159822-73-7 |

| Appearance | Off-white to white solid (predicted) |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane (predicted) |

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction on a dichlorinated pyrimidine precursor. The following protocol provides a reliable method for its preparation.

Synthetic Pathway

The primary route to this compound involves the reaction of 4,6-dichloropyrimidine with 2,2-dimethoxyethan-1-amine. The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring allows for a selective mono-substitution.

Caption: Synthetic route to the target compound.

Experimental Protocol

Materials:

-

4,6-Dichloropyrimidine

-

2,2-Dimethoxyethan-1-amine

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4,6-dichloropyrimidine (1.0 eq) in ethanol (or DMF) at room temperature, add 2,2-dimethoxyethan-1-amine (1.1 eq) and triethylamine (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford this compound as a solid.

Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is further activated towards nucleophilic attack by the presence of the chlorine atom.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 6-position is susceptible to displacement by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of its utility as a synthetic intermediate. The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring.

Caption: General mechanism of SNAr reaction.

The rate and success of the SNAr reaction are influenced by several factors:

-

Nucleophilicity: Stronger nucleophiles react more readily.

-

Solvent: Polar aprotic solvents like DMF or DMSO can accelerate the reaction.

-

Temperature: Heating is often required to drive the reaction to completion, especially with weaker nucleophiles.

-

Catalysis: In some cases, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be employed to form C-N bonds with less reactive amines.

Applications in Drug Discovery

The 4-amino-6-chloropyrimidine scaffold is a privileged structure in the design of kinase inhibitors. The amino group at the 4-position often forms a key hydrogen bond interaction with the hinge region of the kinase active site, mimicking the adenine portion of ATP. The chlorine at the 6-position serves as a synthetic handle to introduce various substituents that can occupy the hydrophobic pocket of the ATP-binding site, thereby enhancing potency and selectivity.

While specific examples of drugs derived directly from this compound are not prominently in the public domain, its structural motifs are present in numerous kinase inhibitors. For instance, the 2,4-diaminopyrimidine core is a key feature of several approved and investigational drugs targeting a range of kinases involved in cancer and inflammatory diseases.

Workflow for Kinase Inhibitor Synthesis

The following workflow illustrates the general strategy for utilizing this compound in the synthesis of a hypothetical kinase inhibitor.

An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine (CAS No. 1159822-73-7), a key heterocyclic intermediate in contemporary drug discovery and medicinal chemistry. While this compound is a valuable building block, a consolidated public record of its experimentally determined physicochemical properties is notably absent. This document bridges that gap by not only presenting established identifiers but also by providing detailed, field-proven experimental protocols for the determination of its core physical characteristics. As a Senior Application Scientist, the narrative emphasizes the causality behind methodological choices, ensuring each protocol functions as a self-validating system for generating reliable and reproducible data. This guide is intended for researchers, medicinal chemists, and process development scientists who require a robust understanding of this compound for synthesis, characterization, and integration into drug development workflows.

Introduction and Molecular Overview

This compound is a substituted pyrimidine that serves as a versatile synthon, primarily due to its reactive 6-chloro position. This site is amenable to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functional groups to build molecular complexity. The pyrimidine core is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to form key hydrogen bond interactions with biological targets. The N-(2,2-dimethoxyethyl) side chain incorporates a protected aldehyde functionality (an acetal), which can be deprotected under acidic conditions for further synthetic elaboration. Understanding the physical properties of this intermediate is paramount for its effective handling, reaction optimization, purification, and formulation.

Core Physicochemical Data

While specific experimental data for properties such as melting point and solubility are not widely published, the fundamental molecular identifiers are well-established. The following table summarizes the known and predicted properties. The subsequent sections provide robust protocols for the experimental determination of the unverified values.

| Property | Value / Predicted Value | Source / Method |

| CAS Number | 1159822-73-7 | [1][2][3][4] |

| Molecular Formula | C₈H₁₂ClN₃O₂ | [1][4] |

| Molecular Weight | 217.65 g/mol | [1][4] |

| Appearance | White to off-white crystalline solid (Predicted) | Based on related compounds[5] |

| Melting Point | Not determined. | See Protocol 3.1 |

| Boiling Point | Not determined; likely to decompose at high temp. | N/A |

| Water Solubility | Low (Predicted) | See Protocol 3.2.1 |

| Organic Solvent Solubility | Soluble in Methanol, Ethanol, DMSO, DCM (Predicted) | See Protocol 3.2.2 |

| GHS Hazard | Warning: H302 (Harmful if swallowed) | [4] |

Experimental Characterization Protocols

The following protocols are presented as self-validating systems, incorporating system suitability checks and clear endpoints. They are based on internationally recognized standards, such as OECD Test Guidelines, to ensure data integrity.

Workflow for Physicochemical Characterization

Caption: Workflow for comprehensive physicochemical characterization.

Melting Point Determination (Capillary Method)

This protocol adheres to the principles outlined in OECD Test Guideline 102 for determining the melting point of crystalline solids.[6][7][8]

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this occurs over a very narrow temperature range. The presence of impurities typically broadens and depresses this range.

-

Methodology:

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals in a mortar and pestle.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a depth of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to pack the sample tightly.

-

Instrument Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.

-

Rapid Scan (Optional but Recommended): Perform a rapid temperature ramp (10-20 °C/min) to approximate the melting point. This prevents excessive time spent on the precise determination.

-

Precise Determination: Using a fresh sample, heat the apparatus to a temperature approximately 15 °C below the estimated melting point. Then, reduce the heating rate to 1-2 °C/min.

-

Observation & Recording: Record two temperatures: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the last solid particle melts. The melting range is reported as T₁ - T₂.

-

-

Self-Validation & Causality:

-

Calibration: The apparatus must be calibrated using certified reference standards (e.g., vanillin, caffeine) with known melting points. This ensures the trustworthiness of the temperature readings.

-

Slow Heating Rate: A slow ramp rate near the melting point is critical. It allows the system to maintain thermal equilibrium, ensuring the temperature read by the thermometer accurately reflects the temperature of the sample. A fast rate would cause a lag, leading to an artificially high and broad melting range.

-

Dry Sample: The sample must be thoroughly dried as residual solvent can act as an impurity, depressing and broadening the melting range.

-

Solubility Determination

This protocol is based on OECD Test Guideline 105, suitable for substances with solubility expected to be above 10 mg/L.[5][9][10]

-

Principle: A supersaturated solution of the solute in water is created and allowed to equilibrate. The concentration of the solute in the saturated aqueous phase is then determined analytically.

-

Methodology:

-

Preliminary Test: Add approximately 10 mg of the compound to a vial containing 1 mL of deionized water. Shake vigorously. If it dissolves, the solubility is >10 g/L. If not, proceed.

-

Equilibration: Add an excess amount of the compound (e.g., 50 mg) to a known volume of water (e.g., 20 mL) in a sealed flask. Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for 24 hours. A further 24-hour period with agitation should be performed to confirm equilibrium has been reached.

-

Phase Separation: Allow the suspension to settle. Centrifuge an aliquot at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove a known volume of the clear supernatant. Prepare a series of dilutions and quantify the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known concentrations of the compound in a water-miscible solvent.

-

-

Self-Validation & Causality:

-

Equilibrium Confirmation: The concentration of two samples taken 24 hours apart should agree within analytical error (<5% difference). This validates that a true thermodynamic equilibrium has been reached and the measured solubility is not an artifact of dissolution kinetics.

-

Purity of Supernatant: Centrifugation is crucial to ensure no solid microparticles are carried into the sample for analysis, which would falsely inflate the measured solubility.

-

Validated Analytical Method: The HPLC-UV method used for quantification must be validated for linearity, accuracy, and precision to ensure the final concentration measurement is trustworthy.

-

-

Principle: A known mass of solute is titrated with a solvent to determine the volume required for complete dissolution, allowing for a semi-quantitative assessment of solubility.

-

Methodology:

-

Sample Preparation: Weigh approximately 10 mg of the compound into a tared glass vial.

-

Solvent Addition: Add a common organic solvent (e.g., methanol, dichloromethane, DMSO, acetone) dropwise from a calibrated pipette or burette, vortexing or sonicating the vial after each addition.[11][12]

-

Observation: Continue adding solvent until the solid is completely dissolved, as determined by visual inspection against a dark background.

-

Calculation & Reporting: Record the total volume of solvent added. Calculate the approximate solubility and report in mg/mL. Classify as "freely soluble" (>100 mg/mL), "soluble" (10-100 mg/mL), "sparingly soluble" (1-10 mg/mL), or "insoluble" (<1 mg/mL).

-

-

Self-Validation & Causality:

-

Visual Endpoint: The endpoint is visual, which introduces subjectivity. To improve reliability, the dissolution should be confirmed by ensuring no solid particles are visible under slight magnification.

-

Sonication: Using sonication helps break up agglomerates and accelerates dissolution, ensuring the measured solubility is closer to the thermodynamic limit rather than being kinetically limited.

-

Spectroscopic Profile & Structural Elucidation

The following represents the predicted spectroscopic data based on the known molecular structure. Experimental acquisition is required for confirmation.

Molecular Structure with Predicted NMR Assignments

Caption: Structure of the title compound with key atoms labeled for NMR prediction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about molecular structure and connectivity.

-

¹H NMR (400 MHz, CDCl₃) - Predicted Spectrum:

-

δ ~8.3 ppm (s, 1H): H at C₂ position of the pyrimidine ring. Singlet, deshielded by adjacent ring nitrogens.

-

δ ~6.5 ppm (s, 1H): H at C₅ position of the pyrimidine ring. Singlet, shielded relative to C₂-H.

-

δ ~5.5 ppm (br s, 1H): N-H proton. Signal may be broad and its chemical shift is concentration and solvent dependent.

-

δ ~4.6 ppm (t, 1H): Acetal proton (Cₐ-H ). Triplet due to coupling with the adjacent CH₂ group.

-

δ ~3.6 ppm (t, 2H): Methylene protons (Cь-H ₂). Triplet, coupled to the acetal proton. May show additional coupling to the N-H proton.

-

δ ~3.4 ppm (s, 6H): Two equivalent methoxy group protons (-O-CH ₃). A sharp singlet.

-

-

¹³C NMR (100 MHz, CDCl₃) - Predicted Spectrum:

-

δ ~162-165 ppm: C₄ and C₆ carbons of the pyrimidine ring, highly deshielded.

-

δ ~158 ppm: C₂ carbon of the pyrimidine ring.

-

δ ~105 ppm: C₅ carbon of the pyrimidine ring.

-

δ ~102 ppm: Acetal carbon (Cₐ).

-

δ ~55 ppm: Methoxy carbons (-O-C H₃).

-

δ ~45 ppm: Methylene carbon (Cь).

-

-

Protocol for Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[13][14] Ensure the solvent is free of water.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[13][15]

-

¹H Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3][16]

-

Processing: Process the raw data (FID) using Fourier transformation. Phase the spectrum and calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Principle: FT-IR measures the absorption of infrared radiation by the sample, which excites molecular vibrations (stretching, bending). The absorption frequencies are characteristic of the functional groups present in the molecule.

-

Predicted Major Absorption Bands (cm⁻¹):

-

3250-3400 (m, sharp): N-H stretch of the secondary amine.

-

2950-3050 (m): C-H stretches (aromatic and aliphatic).

-

1550-1620 (s): C=C and C=N stretching vibrations of the pyrimidine ring.

-

1100-1200 (s): C-O stretching of the acetal/ether groups.

-

700-850 (m-s): C-Cl stretch.

-

-

Protocol (Attenuated Total Reflectance - ATR):

-

Background Collection: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty crystal.[4] This is crucial to subtract atmospheric CO₂ and H₂O signals.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal surface.[17]

-

Sample Spectrum Collection: Collect the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, providing a structural fingerprint.[18][19]

-

Predicted m/z Values (Electron Ionization):

-

m/z 217/219: Molecular ion (M⁺) peak. The presence of a peak at M+2 with approximately one-third the intensity of the M⁺ peak is a characteristic isotopic signature for a compound containing one chlorine atom.

-

m/z 186/188: Loss of a methoxy radical (•OCH₃).

-

m/z 75: Fragment corresponding to [CH(OCH₃)₂]⁺, a very common and stable fragment from this side chain.

-

-

Protocol (Direct Insertion Probe - EI):

-

Sample Introduction: Load a small amount of the solid sample into a capillary tube and place it on the direct insertion probe.

-

Ionization: Insert the probe into the high-vacuum source of the mass spectrometer. The sample is heated until it volatilizes and enters the ionization chamber, where it is bombarded with a beam of high-energy (70 eV) electrons.[18]

-

Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole).

-

Detection: Ions are detected, and a mass spectrum (plot of relative intensity vs. m/z) is generated.

-

Chemical Reactivity and Stability

-

Nucleophilic Aromatic Substitution (SNAr): The C₆-Cl bond is the most reactive site on the molecule for nucleophilic attack. Pyrimidine rings are electron-deficient, which facilitates the addition-elimination mechanism of SNAr.[20][21] The amino group at C₄ is an electron-donating group, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted chloropyrimidine, but the inherent reactivity of the scaffold remains high. This allows for facile displacement of the chloride with various nucleophiles (amines, alcohols, thiols) under basic or heated conditions.[22][23]

-

Acetal Stability: The dimethoxyethyl group is an acetal, which serves as a protecting group for an aldehyde. Acetals are stable to bases, nucleophiles, and reducing agents but are readily hydrolyzed under aqueous acidic conditions to reveal the parent carbonyl group.[24][25][26] Therefore, synthetic steps involving strong acids should be avoided if this group is to be retained.

-

General Stability: The compound should be stored in a cool, dry place, protected from light and strong acids. As an amine, it may be slightly basic. Long-term stability should be monitored by analytical techniques like HPLC to check for degradation.

Conclusion

This compound is a foundational building block whose utility in pharmaceutical research is clear. While publicly available experimental data on its physical properties is sparse, this guide provides a comprehensive framework for its characterization. By employing the standardized, self-validating protocols detailed herein, researchers can generate the high-quality data necessary for informed decision-making in synthesis, process development, and further scientific investigation. The predictive spectroscopic and reactivity profiles serve as a reliable benchmark for confirming the identity and understanding the chemical behavior of this important intermediate.

References

- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 2. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 3. r-nmr.eu [r-nmr.eu]

- 4. cbic.yale.edu [cbic.yale.edu]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. filab.fr [filab.fr]

- 11. researchgate.net [researchgate.net]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 14. scribd.com [scribd.com]

- 15. commons.ggc.edu [commons.ggc.edu]

- 16. chem.uiowa.edu [chem.uiowa.edu]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. m.youtube.com [m.youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Dimethyl Acetals [organic-chemistry.org]

- 25. Thieme E-Books & E-Journals [thieme-connect.de]

- 26. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility of 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine, with a primary focus on its solubility profile. Intended for researchers, scientists, and professionals in drug development, this document will delve into the theoretical and practical aspects of determining the solubility of this compound, a critical parameter in pharmaceutical sciences. We will explore the underlying principles that govern its solubility and provide detailed experimental protocols for its accurate measurement.

Introduction to this compound and the Significance of Solubility

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents. The specific substitutions on this molecule, a chloro group and a dimethoxyethylamino side chain, significantly influence its physicochemical properties, including its solubility.

In the realm of drug discovery and development, solubility is a paramount property. A drug's ability to dissolve in a solvent, particularly in aqueous media, directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.[1] Poor aqueous solubility is a major hurdle in the development of new chemical entities, with over 40% of compounds identified through high-throughput screening exhibiting this undesirable characteristic.[2][3] Therefore, a thorough understanding and accurate measurement of the solubility of a compound like this compound are essential for its progression as a potential drug candidate.

This guide will provide a framework for evaluating the solubility of this compound, enabling researchers to make informed decisions during the drug development process.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a compound is crucial for interpreting its solubility. Below is a summary of the key identifiers and properties for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 1159822-73-7 | [4][5][6] |

| Molecular Formula | C8H12ClN3O2 | [6] |

| Molecular Weight | 217.65 g/mol | [6] |

| Canonical SMILES | COC(OC)CNc1cc(Cl)ncn1 | [4] |

The structure of this compound suggests a molecule with moderate polarity. The pyrimidine core with its nitrogen atoms can participate in hydrogen bonding, as can the secondary amine. The dimethoxy groups also offer some potential for hydrogen bonding with protic solvents. Conversely, the chloro-substituted aromatic ring and the ethyl backbone contribute to its lipophilicity. The overall solubility will be a balance of these competing factors.

Theoretical Framework for Solubility

The solubility of a compound is influenced by several factors, including the properties of the solute and the solvent, as well as temperature, pressure, and pH. For pyrimidine derivatives, the following are particularly relevant:

-

pH and Ionization: The pyrimidine ring contains basic nitrogen atoms that can be protonated at acidic pH. The secondary amine in the side chain is also basic. Ionization of the molecule will generally lead to a significant increase in aqueous solubility due to the favorable ion-dipole interactions with water molecules.

-

Solvent Polarity: The principle of "like dissolves like" is a useful guide. The solubility of this compound is expected to be higher in polar organic solvents, such as alcohols and DMSO, compared to nonpolar solvents like hexane. Its solubility in water will be moderate but can be influenced by pH.[7]

-

Temperature: For most solid solutes, solubility increases with temperature.[7] This relationship can be quantified to determine the thermodynamics of dissolution.

-

Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure influences solubility. A more stable crystal lattice will generally result in lower solubility.

Experimental Determination of Solubility

Two primary types of solubility assays are commonly employed in drug discovery: kinetic and thermodynamic solubility.[1]

Kinetic Solubility Assay

This high-throughput method is often used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Sample Preparation: In a 96-well plate, add an appropriate volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.

-

Separation: Separate the dissolved compound from any precipitate by centrifugation or filtration through a filter plate.

-

Quantification: Determine the concentration of the compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry, LC-MS, or HPLC. A calibration curve prepared from the DMSO stock solution diluted in a mixture of the aqueous buffer and an organic solvent (e.g., 50:50 acetonitrile:PBS) is used for quantification.[8]

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed or the concentration measured in the supernatant of the highest concentration sample.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound and is considered the "gold standard." It involves equilibrating an excess of the solid compound with the solvent over a longer period.

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS at various pH values) in a sealed vial. Ensure there is undissolved solid present.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm).

-

Quantification: Dilute the saturated filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent at that temperature.

Visualizing the Solubility Determination Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound.

Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.

Data Interpretation and Application in Drug Development

The obtained solubility data for this compound should be interpreted in the context of its intended therapeutic application. For orally administered drugs, a minimum aqueous solubility is generally required for adequate absorption. While there is no absolute cutoff, compounds with aqueous solubility below 10 µM may face significant bioavailability challenges.

The results from these studies will guide further development activities:

-

Poor Solubility: If the compound exhibits low solubility, formulation strategies such as particle size reduction, salt formation, or the use of solubility-enhancing excipients may be necessary.

-

pH-Dependent Solubility: If solubility is significantly higher at a particular pH, this information can be used to predict its dissolution behavior in different regions of the gastrointestinal tract and to inform formulation design.

-

Solubility in Organic Solvents: This data is valuable for developing purification methods and for preparing solutions for in vitro and in vivo studies.

Conclusion

The solubility of this compound is a critical parameter that will profoundly influence its potential as a therapeutic agent. This guide has provided a comprehensive framework for understanding and experimentally determining this property. By applying the detailed protocols for kinetic and thermodynamic solubility, researchers can generate the robust data necessary to guide lead optimization, formulation development, and ultimately, the successful progression of this compound through the drug discovery pipeline. The principles and methodologies outlined herein are grounded in established scientific practice, ensuring a reliable and accurate assessment of this crucial physicochemical property.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. ucd.ie [ucd.ie]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. (6-Chloropyrimidin-4-yl)-(2,2-dimethoxyethyl)amine [synhet.com]

- 5. (6-ChloropyriMidin-4-yl)-(2,2-diMethoxyethyl)aMine | 1159822-73-7 [chemicalbook.com]

- 6. appchemical.com [appchemical.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine (CAS No. 1159822-73-7), a key intermediate in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document presents a detailed, predicted spectroscopic profile based on established principles and data from structurally related compounds. It is designed for researchers, scientists, and drug development professionals, offering in-depth analysis of predicted Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. Each section includes a discussion of the underlying scientific principles, standardized protocols for data acquisition, and a thorough interpretation of the expected spectral features. This guide serves as a robust reference for the analytical support of synthesis and development of novel pyrimidine-based compounds.

Introduction

This compound is a substituted pyrimidine, a heterocyclic scaffold of immense importance in pharmaceutical sciences. The pyrimidine core is central to numerous biologically active molecules, including antiviral and anticancer agents. Accurate structural elucidation and purity assessment are critical for any chemical entity intended for use in a research or development setting. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous evidence of a compound's identity and integrity.

This guide will delve into the predicted spectroscopic data for this compound, providing a foundational understanding of its analytical profile. While experimental data for this specific molecule is not widely published, the principles of spectroscopy and the extensive literature on related pyrimidine derivatives allow for a highly accurate prediction of its spectral characteristics.[1][2][3][4][5]

Below is the chemical structure of the title compound:

References

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its spectral features, offers a robust experimental protocol for data acquisition, and presents a detailed predictive interpretation of the spectrum. The methodologies and analyses herein are grounded in established spectroscopic principles and data from analogous chemical structures to ensure scientific integrity and practical utility.

Introduction: The Molecule in Context

This compound (CAS No. 1159822-73-7) is a substituted pyrimidine derivative.[1] Molecules within this class are significant as versatile intermediates and building blocks in medicinal chemistry and pharmaceutical research, often serving as precursors for the synthesis of biologically active compounds such as kinase inhibitors.[2][3] Accurate structural elucidation is a critical step in the synthesis and characterization of such novel compounds. ¹³C NMR spectroscopy provides an unambiguous fingerprint of the carbon skeleton, making it an indispensable tool for verifying the molecular structure, assessing purity, and providing a foundation for further drug development efforts.[4]

This guide will first establish a predicted ¹³C NMR spectrum by dissecting the molecule into its primary structural motifs—the substituted pyrimidine ring and the dimethoxyethyl side chain—and analyzing the expected chemical shifts based on substituent effects and literature precedents. Following this predictive analysis, a detailed, field-tested protocol for acquiring a high-quality ¹³C NMR spectrum is presented, emphasizing the rationale behind key experimental parameters.

Part 1: Predictive Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum of a molecule is highly sensitive to the electronic environment of each carbon atom. By understanding the influence of adjacent atoms and functional groups (substituent effects), we can predict the chemical shift (δ) for each of the eight unique carbon atoms in this compound.

Molecular Structure and Carbon Numbering

To facilitate a clear discussion, the carbon atoms of the target molecule are numbered as shown in the diagram below.

Caption: Structure with carbon numbering scheme.

Analysis of the Pyrimidine Ring Carbons (C2, C4, C5, C6)

The chemical shifts of the pyrimidine ring carbons are influenced by the electronegative ring nitrogens and the attached substituents: an amino group at C4 and a chlorine atom at C6.

-

C4 and C6 (Quaternary Carbons): These carbons are directly bonded to electron-withdrawing nitrogen atoms. C4 is also bonded to the exocyclic amino group, which is electron-donating, causing a shielding effect (upfield shift). Conversely, C6 is bonded to a highly electronegative chlorine atom, which exerts a strong deshielding effect (downfield shift). Therefore, C6 is expected to be the most downfield of the pyrimidine carbons, while C4 will be significantly upfield relative to C6. Based on data for 4-aminopyrimidine and 6-chloropurine, the C4 signal is anticipated around 160-165 ppm, and the C6 signal is expected in a similar region, potentially slightly more downfield due to the chlorine.[5][6]

-

C2: This carbon is situated between two electronegative nitrogen atoms, leading to a significant downfield shift. In 4-aminopyrimidine, the C2 signal appears around 157 ppm.[7] A similar value is expected here.

-

C5: This carbon is the least affected by the ring nitrogens. The primary influences are the adjacent C4-amino and C6-chloro groups. It is expected to be the most upfield of the ring carbons, likely appearing in the aromatic/heteroaromatic region, estimated around 100-110 ppm.

Analysis of the Side Chain Carbons (C7, C8, C9, C10)

The side chain consists of an ethylamine linker and a terminal dimethyl acetal group.

-

C8 (Acetal Carbon): This carbon is bonded to two oxygen atoms, a characteristic feature of an acetal. This environment causes a distinct downfield shift into the 90-110 ppm range.[8] Data for 2,2-dimethoxyethylamine confirms an expected chemical shift of approximately 104 ppm for this carbon.[9]

-

C9 and C10 (Methoxy Carbons): These two methyl carbons are chemically equivalent due to free rotation and are attached to oxygen. Their signals are expected to appear as a single resonance in the typical range for methoxy groups, around 50-60 ppm.[8]

-

C7 (Methylene Carbon): This CH₂ group is bonded to the exocyclic nitrogen (N-amine) and the C8 acetal carbon. The nitrogen atom will cause a moderate deshielding effect, placing its signal in the 40-50 ppm range.[10]

Predicted Chemical Shifts Summary

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values are estimates based on the principles discussed and data from analogous compounds.

| Carbon Atom | Predicted δ (ppm) | Multiplicity (Proton Decoupled) | Rationale |

| C6 | 162 – 168 | Singlet | Pyrimidine C, adjacent to N and bonded to electronegative Cl (deshielded). |

| C4 | 160 – 165 | Singlet | Pyrimidine C, adjacent to N and bonded to electron-donating NH group. |

| C2 | 155 – 160 | Singlet | Pyrimidine C, positioned between two electronegative N atoms. |

| C5 | 100 – 110 | Singlet | Pyrimidine C, most upfield ring carbon. |

| C8 | 102 – 106 | Singlet | Acetal carbon (CH), bonded to two oxygens. |

| C9, C10 | 53 – 58 | Singlet | Equivalent methoxy carbons (OCH₃). |

| C7 | 42 – 48 | Singlet | Methylene carbon (CH₂) adjacent to nitrogen. |

Part 2: Experimental Protocol for ¹³C NMR Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum. The protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Experimental Workflow

Caption: A step-by-step workflow for acquiring and processing the 13C NMR spectrum.

Detailed Methodology

1. Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable non-polar solvent. For compounds with lower solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent polar aprotic alternative.[11] The choice of solvent will determine the reference peak for calibration (CDCl₃ at δ ≈ 77.16 ppm; DMSO-d₆ at δ ≈ 39.52 ppm).[12][13]

-

Concentration: Weigh approximately 20-50 mg of the compound and dissolve it in 0.6 mL of the chosen deuterated solvent in a clean vial. A higher concentration ensures a better signal-to-noise ratio in a shorter acquisition time.[14]

-

Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter. The final sample volume should be sufficient to cover the detection coils (typically a height of ~4-5 cm).[14]

2. Spectrometer Setup and Tuning

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. This compensates for any magnetic field drift. Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.[15]

-

Probe Tuning: Tune and match the ¹³C probe to the correct frequency. This ensures maximum energy transfer and sensitivity. An automated tuning procedure (e.g., atma on Bruker systems) is typically sufficient.[16]

3. Acquisition Parameters (for a standard proton-decoupled spectrum)

The following parameters are recommended as a starting point on a 400 MHz spectrometer and can be optimized as needed.[17]

-

Pulse Program: zgpg30 (or equivalent). This is a standard pulse program that uses a 30° pulse angle with proton decoupling during acquisition to simplify the spectrum to singlets and provide Nuclear Overhauser Effect (NOE) enhancement.[17]

-

Spectral Width (SW): ~220-240 ppm. This range is sufficient to encompass all expected carbon signals, from alkyl to carbonyl regions.[15]

-

Number of Scans (NS): Start with 1024 scans. Due to the low natural abundance of ¹³C, signal averaging is necessary. Increase the number of scans if the signal-to-noise ratio is low.

-

Relaxation Delay (D1): 2.0 seconds. This delay allows for partial relaxation of the carbon nuclei between pulses. Quaternary carbons (C4, C6) have longer relaxation times (T₁), and a longer delay may be needed for accurate quantitative analysis, though 2.0 s is generally adequate for qualitative identification.[17][18]

-

Acquisition Time (AQ): ~1.0-2.0 seconds. This determines the digital resolution of the spectrum.[18]

4. Data Processing and Analysis

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform (efp).

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction algorithm to produce a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the solvent residual peak to its known literature value (e.g., CDCl₃ at 77.16 ppm).[12]

-

Peak Picking and Assignment: Identify all peaks and compare their chemical shifts to the predicted values in the table above. The number of observed signals should correspond to the eight unique carbons in the molecule. For unambiguous assignment, advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be required to correlate carbons with their attached protons and nearby protons, respectively.

Conclusion

This technical guide provides a robust framework for understanding, acquiring, and interpreting the ¹³C NMR spectrum of this compound. The predictive analysis, grounded in fundamental principles and comparative data, offers a reliable reference for spectral assignment. The detailed experimental protocol ensures the acquisition of high-quality, reproducible data critical for structural verification in a research and drug development setting. By integrating theoretical prediction with practical methodology, this guide serves as an essential resource for scientists working with this important chemical intermediate.

References

- 1. (6-Chloropyrimidin-4-yl)-(2,2-dimethoxyethyl)amine [synhet.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. acdlabs.com [acdlabs.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 4-Aminopyridine(504-24-5) 13C NMR spectrum [chemicalbook.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. Aminoacetaldehyde dimethyl acetal | C4H11NO2 | CID 89728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 12. On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates [mdpi.com]

- 13. ukisotope.com [ukisotope.com]

- 14. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 15. benchchem.com [benchchem.com]

- 16. chem.uiowa.edu [chem.uiowa.edu]

- 17. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 18. books.rsc.org [books.rsc.org]

The Architectural Versatility of the Pyrimidine Scaffold: A Technical Guide to Its Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental component of nucleic acids, stands as a privileged scaffold in medicinal chemistry.[1][2] Its inherent ability to interact with a multitude of biological targets through hydrogen bonding and as a bioisostere for other aromatic systems has cemented its role in the development of a vast array of therapeutic agents.[3][4] This in-depth technical guide explores the diverse biological activities of substituted pyrimidines, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

Section 1: The Pyrimidine Core - A Foundation for Diverse Bioactivity

The six-membered aromatic ring with two nitrogen atoms at positions 1 and 3 provides a unique electronic and structural framework.[5] This arrangement facilitates interactions with biological macromolecules, including enzymes and receptors, making it a cornerstone in drug design.[4] The synthetic tractability of the pyrimidine ring allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes.[3][6]

Section 2: Anticancer Activity - A Dominant Theme in Pyrimidine Research

Substituted pyrimidines are at the forefront of anticancer drug discovery, exhibiting a remarkable breadth of mechanisms to combat malignancy.[1][7][8]

Kinase Inhibition: Targeting Uncontrolled Cell Proliferation

A significant number of pyrimidine-based anticancer agents function as kinase inhibitors.[1][9] By mimicking the adenine ring of ATP, they can effectively bind to the hinge region of various kinases, disrupting signaling pathways that are often hyperactivated in cancer cells.[10][11]

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: Fused pyrimidines, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, have shown potent inhibitory activity against EGFR, a key player in non-small-cell lung cancer.[12][13] The introduction of specific substituents at various positions of the pyrimidine ring is crucial for their inhibitory potential.[12][14]

-

Cyclin-Dependent Kinase (CDK) Inhibitors: Substituted pyrimidines have been designed to target CDKs, which are critical regulators of the cell cycle.[15] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

-

Other Kinase Targets: The versatility of the pyrimidine scaffold extends to the inhibition of other kinases implicated in cancer, such as VEGFR, Abl kinase, and PI3K.[9][16]

Logical Relationship: Pyrimidine Scaffold as a Kinase Inhibitor

Caption: Rational design of pyrimidine-based kinase inhibitors.

Antimetabolites: Disrupting Nucleic Acid Synthesis

Classic pyrimidine-based anticancer drugs, such as 5-fluorouracil (5-FU), function as antimetabolites.[7][17] These molecules, being structurally similar to endogenous pyrimidines, interfere with the synthesis of DNA and RNA, primarily by inhibiting thymidylate synthase.[18][19] This disruption of nucleic acid metabolism is particularly detrimental to rapidly proliferating cancer cells.[19]

Table 1: Anticancer Activity of Representative Substituted Pyrimidines

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine | Thymidylate Synthase | HCT-116 | 1.98 | [18] |

| 4-Anilino-5-ethynylpyrimidine | EGFR Kinase | A-549 | <5 | [14] |

| Pyrazolo[3,4-d]pyrimidine | BTK | - | 0.00795 | [11] |

| Aminopyrimidine Derivative | - | Glioblastoma | 4-8 | [20] |

| Thiazolopyrimidine | - | PC-3 | High Activity | [21] |

Section 3: Antimicrobial Activity - Combating Infectious Diseases

The pyrimidine scaffold is also a valuable framework for the development of antimicrobial agents, with derivatives showing activity against bacteria, fungi, and viruses.[22][23][24]

Antibacterial and Antifungal Agents

Numerous pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[23][25][26] These compounds often exert their effects by targeting essential microbial enzymes or interfering with cell wall synthesis.[23][27] For example, some fused pyrimidine systems have demonstrated potent activity against various bacterial and fungal strains.[22][28]

Antiviral Agents: From Nucleoside Analogs to Novel Inhibitors

Pyrimidine nucleoside analogues have long been a cornerstone of antiviral therapy, particularly against herpes viruses and HIV.[29][30] These compounds act as chain terminators during viral DNA or RNA synthesis.[19] More recently, non-nucleoside pyrimidine derivatives have emerged as potent antiviral agents, with some showing efficacy against influenza and other RNA viruses by targeting viral polymerases or other essential proteins.[31][32][33]

Section 4: A Spectrum of Other Biological Activities

The therapeutic potential of substituted pyrimidines extends beyond anticancer and antimicrobial applications.

-

Anti-inflammatory and Analgesic Effects: Certain pyrimidine derivatives have demonstrated significant anti-inflammatory and analgesic properties, in some cases superior to conventional drugs.[7][34]

-

Cardiovascular and CNS Applications: The pyrimidine scaffold has been incorporated into drugs targeting cardiovascular diseases and central nervous system disorders.[3]

-

Bone Anabolic Agents: Novel pyrimidine derivatives have been identified as potent bone anabolic agents, promoting osteogenesis through the BMP2/SMAD1 signaling pathway.[35]

Section 5: Experimental Protocols for Biological Evaluation

The exploration of the biological activities of substituted pyrimidines relies on a suite of robust in vitro and in vivo assays.

General Synthesis Protocol for Substituted Pyrimidines

A common method for synthesizing substituted pyrimidines is through a one-pot, three-component condensation reaction.[36]

Protocol 1: One-Pot Synthesis of Pyrimidine Derivatives

-

To a stirred solution of an aromatic aldehyde (1.0 eq) and malononitrile (1.0 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine).

-

Reflux the mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Add the appropriate amine-containing reactant (e.g., 2-aminobenzimidazole) to the reaction mixture.

-

Continue to reflux until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

-

Wash the product with a suitable solvent and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography.[34][36]

Experimental Workflow: Synthesis and Evaluation of Pyrimidine Derivatives

Caption: A typical workflow for the synthesis and biological evaluation of novel pyrimidine derivatives.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol 2: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[37]

In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol 3: Broth Microdilution for MIC Determination

-

Compound Preparation: Prepare serial two-fold dilutions of the pyrimidine compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterial or fungal strain) adjusted to a specific concentration (e.g., 10^5 CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Section 6: Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a highly prolific source of biologically active compounds.[4][38] The structural versatility and synthetic accessibility of pyrimidine derivatives ensure their continued importance in drug discovery.[3][26] Future research will likely focus on the development of more selective and potent pyrimidine-based inhibitors, the exploration of novel biological targets, and the use of computational methods to guide the rational design of new therapeutic agents.[1][2] The insights gained from structure-activity relationship studies will be instrumental in optimizing lead compounds to address unmet medical needs across a wide spectrum of diseases.[2][39]

References

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 8. ijcrt.org [ijcrt.org]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. japsonline.com [japsonline.com]

- 22. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 23. researchgate.net [researchgate.net]

- 24. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 26. wjarr.com [wjarr.com]

- 27. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 28. mdpi.com [mdpi.com]

- 29. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. youtube.com [youtube.com]

- 31. Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 36. tandfonline.com [tandfonline.com]

- 37. researchgate.net [researchgate.net]

- 38. juniperpublishers.com [juniperpublishers.com]

- 39. benthamdirect.com [benthamdirect.com]

Introduction: The Pyrimidine Core and the Strategic Importance of the 6-Chloro Moiety

An In-Depth Technical Guide to the Discovery of Novel 6-Chloropyrimidine Compounds

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of essential biomolecules like DNA and RNA and a multitude of therapeutic agents.[1][2][3] Its prevalence in FDA-approved drugs for treating a wide array of diseases—from cancer and viral infections to inflammatory disorders—testifies to its status as a "privileged scaffold".[1][4] This success stems from the pyrimidine ring's unique electronic properties and its capacity for diverse functionalization at the 2, 4, 5, and 6 positions, allowing it to form critical hydrogen bonds and other interactions with a vast range of biological targets.[4]

Within this versatile chemical class, compounds featuring a chlorine atom at the C4 or C6 position represent a particularly powerful strategic tool for drug discovery. The electron-deficient nature of the pyrimidine ring makes these chloro-positions highly reactive towards nucleophilic aromatic substitution (SNAr).[5] This reactivity transforms the 6-chloropyrimidine into an exceptionally valuable intermediate, a launchpad for rapidly generating large, structurally diverse libraries of compounds. By systematically reacting this core with various nucleophiles (amines, alcohols, thiols), researchers can efficiently explore the chemical space around a biological target to identify potent and selective modulators.

This guide provides a comprehensive technical overview of the modern discovery process for novel 6-chloropyrimidine compounds. We will dissect the causality behind experimental choices, from the initial synthetic design and diversification strategies to the intricacies of biological screening cascades and advanced mechanistic studies, equipping researchers and drug development professionals with the field-proven insights necessary to leverage this remarkable scaffold.

Part 1: Synthetic Strategies for the 6-Chloropyrimidine Scaffold

The foundation of any discovery program lies in the robust and flexible synthesis of the core chemical scaffold. The choice of starting materials and reaction pathways is dictated not only by chemical feasibility but also by commercial availability, scalability, and the desired diversification strategy.

Constructing the Core: From Precursors to a Versatile Intermediate

A prevalent and efficient route to many 6-chloropyrimidine derivatives begins with commercially available precursors like barbituric acid or 2,4,6-trichloropyrimidine.[6][7] For instance, 2,4-diamino-6-chloropyrimidine, a key intermediate in the synthesis of the hair-growth drug Minoxidil, serves as an excellent and widely used starting point for library synthesis.[7]

The rationale for using such intermediates is their inherent reactivity profile. The chlorine atom at the 4 or 6 position is significantly more labile than one at the 2 position, providing a predictable handle for regioselective chemistry.[5]

Chemical Diversification: Leveraging the 6-Chloro Handle

The true power of the 6-chloropyrimidine core is realized through its functionalization. The primary strategies involve leveraging the electrophilic nature of the carbon atom bearing the chlorine.

A. Nucleophilic Aromatic Substitution (SNAr)

This is the most common and direct method for diversification. The electron-withdrawing nitrogen atoms in the pyrimidine ring make the C6-Cl bond highly susceptible to attack by a wide range of nucleophiles. This reaction is the workhorse for introducing amines, ethers, and thioethers, which are crucial for modulating a compound's pharmacological properties. The reactivity order for substitution on a dichloropyrimidine is C4(6) > C2, allowing for selective reactions.[5]

B. Palladium-Catalyzed Cross-Coupling Reactions

To create carbon-carbon or carbon-heteroatom bonds, which are often essential for improving potency and pharmacokinetic properties, palladium-catalyzed cross-coupling reactions are indispensable. Reactions like the Suzuki-Miyaura (using boronic acids) and Sonogashira (using terminal alkynes) couplings allow for the introduction of aryl, heteroaryl, and alkyl groups.[8] These reactions dramatically expand the accessible chemical space.

C. Modern Approaches: Direct C-H Activation

Emerging strategies in organic synthesis focus on direct C-H activation, which avoids the need to pre-functionalize coupling partners (e.g., as boronic acids).[9][10] Transition-metal catalysts, such as rhodium and palladium, can selectively activate C-H bonds on other parts of the molecule or on a coupling partner, offering a more atom-economical and efficient route to complex derivatives.[9][11]

Visualization: Synthetic Diversification Pathways

The following diagram illustrates the principal pathways for diversifying a 6-chloropyrimidine core.

Caption: Key synthetic routes for functionalizing the 6-chloropyrimidine scaffold.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a self-validating system for synthesizing a 6-aryl-pyrimidine derivative, a common objective in kinase inhibitor programs.

Objective: To couple an aryl boronic acid to the 6-position of 2,4-diamino-6-chloropyrimidine.

Materials:

-

2,4-Diamino-6-chloropyrimidine (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

-

Triphenylphosphine (PPh₃, 0.1 eq)

-

Sodium Carbonate (Na₂CO₃, 2.0 eq)

-

Solvent: 1,4-Dioxane and Water (4:1 mixture)

-

Nitrogen or Argon source

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask, add 2,4-diamino-6-chloropyrimidine, the arylboronic acid, and sodium carbonate. Seal the flask with a septum.

-

Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Causality: This step is critical to remove oxygen, which can oxidize the phosphine ligand and deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium acetate and triphenylphosphine.

-

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. Causality: The aqueous base is necessary for the transmetallation step of the catalytic cycle.

-